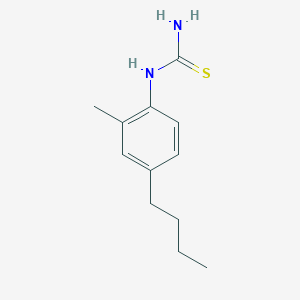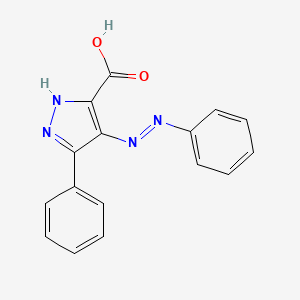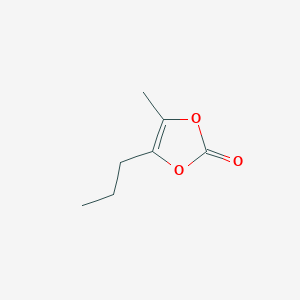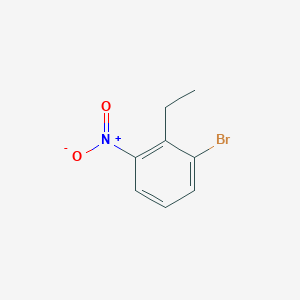
Thiourea, (4-butyl-2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, (4-butyl-2-methylphenyl)-, is an organosulfur compound with a chemical formula of C_11H_16N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 4-butyl-2-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Thiourea, (4-butyl-2-methylphenyl)-, can be synthesized through the reaction of 4-butyl-2-methylaniline with carbon disulfide (CS_2) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiourea derivative.
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced through the reaction of anilines with carbon disulfide. The process involves the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The resulting product is then purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
Thiourea, (4-butyl-2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Thiourea, (4-butyl-2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of thiourea, (4-butyl-2-methylphenyl)-, involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular components, leading to alterations in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Selenourea: A similar compound where sulfur is replaced by selenium.
Urea: A structurally similar compound where sulfur is replaced by oxygen.
Uniqueness
Thiourea, (4-butyl-2-methylphenyl)-, is unique due to the presence of the 4-butyl-2-methylphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
832099-24-8 |
|---|---|
分子式 |
C12H18N2S |
分子量 |
222.35 g/mol |
IUPAC名 |
(4-butyl-2-methylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15) |
InChIキー |
PNSHMNNIDDOKIL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)NC(=S)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)

![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
